molecular formula C12H11F3N2O4S B017018 4-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]butanoic acid CAS No. 101064-07-7

4-[1,1-Dioxo-6-(trifluoromethyl)-4H-1lambda6,2,4-benzothiadiazin-3-yl]butanoic acid

Cat. No.: B017018
CAS No.: 101064-07-7
M. Wt: 336.29 g/mol
InChI Key: UMBRKJVPWZPCKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Trifluoromethyl)-2H-1,2,4-benzothiadiazine-3-butanoic acid 1,1-dioxide typically involves the reaction of a suitable benzothiadiazine precursor with trifluoromethylating agents. One common method involves the use of trifluoromethyl iodide (CF3I) in the presence of a base such as potassium carbonate (K2CO3) under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions and minimize the risk of side reactions .

Mechanism of Action

Properties

CAS No.

101064-07-7

Molecular Formula

C12H11F3N2O4S

Molecular Weight

336.29 g/mol

IUPAC Name

4-[1,1-dioxo-6-(trifluoromethyl)-4H-1λ6,2,4-benzothiadiazin-3-yl]butanoic acid

InChI

InChI=1S/C12H11F3N2O4S/c13-12(14,15)7-4-5-9-8(6-7)16-10(17-22(9,20)21)2-1-3-11(18)19/h4-6H,1-3H2,(H,16,17)(H,18,19)

InChI Key

UMBRKJVPWZPCKB-UHFFFAOYSA-N

SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCCC(=O)O

Canonical SMILES

C1=CC2=C(C=C1C(F)(F)F)NC(=NS2(=O)=O)CCCC(=O)O

Origin of Product

United States

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